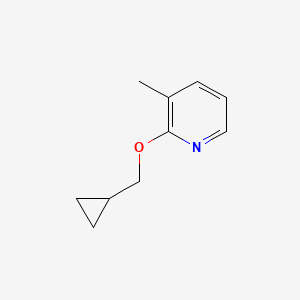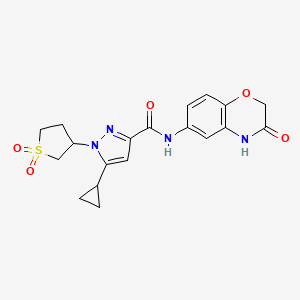
2-(cyclopropylmethoxy)-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethoxy)-3-methylpyridine (2-CPMP) is an organic compound that is a derivative of pyridine. It has a wide range of applications in scientific research, from being used as a reagent in organic synthesis to being used as a tool for studying the effects of various drugs on the body.
作用機序
2-(cyclopropylmethoxy)-3-methylpyridine has a number of different mechanisms of action. It acts as an agonist at the 5-HT1A receptor, and it also acts as an antagonist at the 5-HT2A receptor. Additionally, 2-(cyclopropylmethoxy)-3-methylpyridine has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine, which can lead to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
2-(cyclopropylmethoxy)-3-methylpyridine has a number of different biochemical and physiological effects. It has been shown to increase levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to increased alertness, improved mood, and improved cognitive function. Additionally, 2-(cyclopropylmethoxy)-3-methylpyridine has been shown to reduce levels of the stress hormone cortisol, which can lead to improved sleep and an improved sense of well-being.
実験室実験の利点と制限
2-(cyclopropylmethoxy)-3-methylpyridine has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, and it is also relatively stable and non-toxic. Additionally, 2-(cyclopropylmethoxy)-3-methylpyridine has a wide range of applications in scientific research, making it a useful tool for studying various drugs and environmental toxins. However, 2-(cyclopropylmethoxy)-3-methylpyridine is not a very potent compound, and it can be difficult to measure its effects in the body. Additionally, it is not a very selective compound, and it can interact with a wide range of other compounds and receptors.
将来の方向性
There are a number of potential future directions for 2-(cyclopropylmethoxy)-3-methylpyridine research. One potential direction is to further explore its effects on the body, including its effects on various neurotransmitters and hormones. Additionally, further research could be done to explore its potential applications in the development of new pharmaceutical drugs. Additionally, further research could be done to explore its potential applications in the treatment of various psychiatric and neurological disorders. Finally, further research could be done to explore its potential applications in environmental toxicology.
合成法
2-(cyclopropylmethoxy)-3-methylpyridine can be synthesized through a number of different methods. The most common method is the reaction of cyclopropylmethanol with pyridine in the presence of a Lewis acid such as aluminum chloride or zinc chloride. This reaction produces 2-(cyclopropylmethoxy)-3-methylpyridine in a yield of approximately 80%. Other methods of synthesis include the reaction of cyclopropylmethanol with pyridine N-oxide in the presence of a Lewis acid, and the reaction of cyclopropylmethanol with pyridine-2-carboxylic acid in the presence of a base such as sodium hydroxide.
科学的研究の応用
2-(cyclopropylmethoxy)-3-methylpyridine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a tool for studying the effects of various drugs on the body, and as a tool for studying the effects of various drugs on the brain. It has also been used to study the effects of various environmental toxins on the body, and to study the effects of various dietary components on the body. Additionally, 2-(cyclopropylmethoxy)-3-methylpyridine has been used in the development of various pharmaceutical drugs, such as the antidepressant drug fluoxetine.
特性
IUPAC Name |
2-(cyclopropylmethoxy)-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-3-2-6-11-10(8)12-7-9-4-5-9/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLKAOSJPRSOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-3-methylpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B6496686.png)
![(2E)-N-benzyl-3-(2-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B6496687.png)
![1-[4-(methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6496690.png)

![2,4-dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6496720.png)
![1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6496727.png)
![2-(2-methoxyphenoxy)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6496729.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6496743.png)
![methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6496755.png)
![3-{10-chloro-7-thia-2,5-diazatricyclo[6.4.0.0?,?]dodeca-1(12),3,5,8,10-pentaen-4-yl}-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B6496760.png)
![3-(4-fluorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6496763.png)
![5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6496769.png)
![2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6496774.png)
![(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496783.png)